molecular formula C12H21N2O4P B046664 Diazoxon CAS No. 962-58-3

Diazoxon

Cat. No.: B046664
CAS No.: 962-58-3
M. Wt: 288.28 g/mol
InChI Key: VBLJFQYCTRKKKF-UHFFFAOYSA-N
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Description

Diazoxon is an organophosphorus compound known for its role as a metabolite of diazinon, a widely used pesticide. Chemically, it is identified as diethyl 2-isopropyl-6-methylpyrimidin-4-yl phosphate. This compound is of significant interest due to its higher toxicity compared to its parent compound, diazinon .

Mechanism of Action

Target of Action

Diazoxon primarily targets acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine (ACh) into choline and an acetate group . AChE plays a crucial role in the nervous system by terminating synaptic transmission .

Mode of Action

This compound functions as an AChE inhibitor . By inhibiting AChE, this compound causes an abnormal accumulation of ACh in the synaptic cleft . This accumulation disrupts normal neurotransmission within the nervous system .

Biochemical Pathways

The enzymatic degradation of this compound is found to be more effective than physicochemical methods for its complete clean-up from contaminated environments . A variety of this compound-degrading enzymes, such as hydrolase, acid phosphatase, laccase, cytochrome P450, and flavin monooxygenase, play a crucial role in the biodegradation of this compound . The specific transformations depend, in part, on the structure of the group attached to the phosphosulfur portion of the molecule .

Pharmacokinetics

This compound can be transformed to this compound via oxidation in the liver . This conversion is performed by the liver microsomal enzyme system and requires O2 and NADPH . The compounds IMHP, DEP, and DETP, which are water-soluble, can be excreted in urine .

Result of Action

The inhibition of AChE by this compound leads to a range of physiological effects. These include eye watering, drooling or runny nose, loss of appetite, vomiting, intense coughing, abdominal pain, or even stiffness in various muscles/paralysis . Other physiological effects include pinpoint pupils, increased heart rate, seizures, or even coma .

Action Environment

The continuous application of this compound in agricultural activities has caused both ecological risk and biological hazards in the environment . This compound can be degraded via physical and chemical methods such as photocatalysis, adsorption, and advanced oxidation . The microbial degradation of this compound is found to be more effective than physicochemical methods for its complete clean-up from contaminated soil and water environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diazoxon is typically synthesized through the oxidation of diazinon. This process can be achieved using various oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes where diazinon is exposed to oxidizing agents in reactors designed to handle the exothermic nature of the reaction. The process is monitored to ensure the complete conversion of diazinon to this compound while minimizing the formation of by-products .

Comparison with Similar Compounds

  • Parathion
  • Malathion
  • Tetrachlorvinphos
  • Chlorpyrifos (metabolized to chlorpyrifos oxon)
  • Dichlorvos (metabolized to dichlorvos oxon)

Properties

IUPAC Name

diethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N2O4P/c1-6-16-19(15,17-7-2)18-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLJFQYCTRKKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037523
Record name Diazoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

962-58-3
Record name Diazoxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=962-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAZOXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FX08D2L1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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